molecular formula C25H26ClN5O2 B2765705 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-62-4

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2765705
CAS RN: 877617-62-4
M. Wt: 463.97
InChI Key: RZDKIJIHOHTNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

[f]-Fused Purine-2,6-diones Synthesis : A study detailed the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, showcasing a three-step synthesis process from specific purine diones. This research contributes to the development of novel purine derivatives with potential for further pharmaceutical evaluation (D. Hesek & A. Rybár, 1994).

New [c,d]-Fused Purinediones : Another study reported the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, highlighting a four-step synthesis starting from specific chloro-nitropyrimidine diones. This research expands the chemical space of purine derivatives (Ondrej imo, A. Rybár, & J. Alföldi, 1995).

Pharmacological Studies

Adenosine Receptors Affinity : A study explored the affinity of a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors, identifying compounds with potential as A1 AR antagonists. This suggests their utility in modulating adenosine receptor activity, relevant for neurological and cardiovascular diseases (E. Szymańska et al., 2016).

Anti-inflammatory Activity : Another research focused on the anti-inflammatory activity of substituted analogues based on the pyrimidopurinedione ring system, demonstrating comparable activity to naproxen in certain models of chronic inflammation. This highlights their potential as novel anti-inflammatory agents (J. Kaminski et al., 1989).

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2/c1-16-14-30(20-11-7-10-19(26)17(20)2)24-27-22-21(31(24)15-16)23(32)29(25(33)28(22)3)13-12-18-8-5-4-6-9-18/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDKIJIHOHTNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=C(C(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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